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molecular formula C15H23NO4 B8719549 (4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol

(4-((2,2-Dimethyl-1,3-dioxan-5-yl)methoxy)-3,5-dimethylpyridin-2-yl)methanol

Cat. No. B8719549
M. Wt: 281.35 g/mol
InChI Key: VFTVLJIUDVSDAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07425634B2

Procedure details

To (4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate (690 g), toluene was added to perform azeotropic dehydration (2.1 L×5, 1.75 L×1). To the concentrated product obtained, toluene (393 mL) was added to obtain a toluene solution (921 g) of (4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol.
Name
(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
921 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[CH3:2][C:3]1([CH3:21])[O:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[C:12]=2[CH3:20])[CH2:5][O:4]1>C1(C)C=CC=CC=1>[CH3:2][C:3]1([CH3:21])[O:8][CH2:7][CH:6]([CH2:9][O:10][C:11]2[C:16]([CH3:17])=[CH:15][N:14]=[C:13]([CH2:18][OH:19])[C:12]=2[CH3:20])[CH2:5][O:4]1 |f:0.1|

Inputs

Step One
Name
(4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl)methanol monohydrate
Quantity
690 g
Type
reactant
Smiles
O.CC1(OCC(CO1)COC1=C(C(=NC=C1C)CO)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
921 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
393 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the concentrated product obtained

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)COC1=C(C(=NC=C1C)CO)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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